(2S,3R)-2-[(4-Methoxyphenyl)methoxy]hex-4-en-3-ol
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Overview
Description
(2S,3R)-2-[(4-Methoxyphenyl)methoxy]hex-4-en-3-ol is an organic compound with a complex structure that includes a methoxyphenyl group and a hexenol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-[(4-Methoxyphenyl)methoxy]hex-4-en-3-ol typically involves the use of stereoselective reactions to ensure the correct configuration of the molecule. One common method involves the use of a Grignard reaction, where a Grignard reagent is reacted with an appropriate aldehyde or ketone to form the desired alcohol. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and low temperatures to control the reaction rate and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts such as palladium or nickel may be used to facilitate the reaction, and purification steps such as distillation or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2-[(4-Methoxyphenyl)methoxy]hex-4-en-3-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the hexenol backbone can be reduced to form a saturated alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often employed.
Substitution: Nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) can be used.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2S,3R)-2-[(4-Methoxyphenyl)methoxy]hex-4-en-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,3R)-2-[(4-Methoxyphenyl)methoxy]hex-4-en-3-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (2S,3R)-2-[(4-Fluorophenyl)methoxy]hex-4-en-3-ol
- (2S,3R)-2-[(4-Chlorophenyl)methoxy]hex-4-en-3-ol
- (2S,3R)-2-[(4-Bromophenyl)methoxy]hex-4-en-3-ol
Uniqueness
(2S,3R)-2-[(4-Methoxyphenyl)methoxy]hex-4-en-3-ol is unique due to its specific methoxyphenyl group, which can impart distinct chemical and biological properties compared to its analogs with different substituents
Properties
CAS No. |
917839-06-6 |
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Molecular Formula |
C14H20O3 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
(2S,3R)-2-[(4-methoxyphenyl)methoxy]hex-4-en-3-ol |
InChI |
InChI=1S/C14H20O3/c1-4-5-14(15)11(2)17-10-12-6-8-13(16-3)9-7-12/h4-9,11,14-15H,10H2,1-3H3/t11-,14+/m0/s1 |
InChI Key |
HURCKZSDEQEZHG-SMDDNHRTSA-N |
Isomeric SMILES |
CC=C[C@H]([C@H](C)OCC1=CC=C(C=C1)OC)O |
Canonical SMILES |
CC=CC(C(C)OCC1=CC=C(C=C1)OC)O |
Origin of Product |
United States |
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